molecular formula C14H21ClO2SSi B2763825 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde CAS No. 2228154-44-5

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

Cat. No. B2763825
CAS RN: 2228154-44-5
M. Wt: 316.92
InChI Key: BZSFUCCQNBVKSJ-UHFFFAOYSA-N
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Description

  • Synonyms : Also known as 3-tert-butyldimethylsilyloxy phenyl boronic acid, 3-t-butyldimethylsilyloxy phenylboronic acid, or m-t-butyldimethylsilyloxy phenylboronic acid .

Scientific Research Applications

Isomerization and Protective Group Chemistry

  • Isomerization of tert-butyldimethylsilyl Protecting Groups : The tert-butyldimethylsilyl group is known for its isomerization between 0-2′ and 0-3′ in ribonucleosides in solution, which is significantly influenced by the solvent type. This property has implications for the stability and reactivity of protected nucleosides in synthetic applications (Olgivie & Entwistle, 1981).

Synthesis of Amines

  • Versatile Intermediates for the Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines have been highlighted as versatile intermediates for the asymmetric synthesis of a wide range of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, showcasing the tert-butyldimethylsilyl group's utility in activating imines for nucleophilic addition reactions (Ellman, Owens, & Tang, 2002).

Oxidation Reactions

  • Chromium-Catalyzed Oxidation of Secondary Benzylic Alcohols : The tert-butyldimethylsilyl group's presence has been found compatible with the chromium(VI) oxide/tert-butyl hydroperoxide system for the oxidation of secondary benzylic alcohols to ketones, indicating its stability and versatility in oxidative conditions (Muzart & Nait Ajjou, 1993).

Catalysis and Reaction Mechanisms

  • Lewis Base Activation of Lewis Acids : The activation of weak Lewis acid silicon tetrachloride by the chiral bisphosphoramide (R,R)-3 forms a highly reactive chiral trichlorosilyl cation. This catalyzes aldol addition reactions between aldehydes and silyl ketene acetals, demonstrating the tert-butyldimethylsilyl group's role in enhancing the reactivity and enantioselectivity of these reactions (Denmark, Wynn, & Beutner, 2002).

Advanced Materials and Polymer Synthesis

  • Synthesis of Low-Band-Gap Polymers : New derivatives of poly(isothianaphthene methine) synthesized through a polycondensation reaction involving tert-butyldimethylsilyl protected isothianaphthene and benzaldehydes exhibit liquid crystalline properties and electrical conductivities, showcasing the role of tert-butyldimethylsilyl derivatives in the development of advanced materials (Kiebooms, Goto, & Akagi, 2001).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFUCCQNBVKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

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